molecular formula C10H10FNO2 B2460481 N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide CAS No. 451-50-3

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide

Cat. No.: B2460481
CAS No.: 451-50-3
M. Wt: 195.193
InChI Key: KRBGNVNZXULGTR-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)acetamide: Lacks the oxoethyl group, resulting in different chemical properties.

    N-(2-(4-chlorophenyl)-2-oxoethyl)acetamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    N-(2-(4-bromophenyl)-2-oxoethyl)acetamide: Contains a bromine atom, leading to different chemical and biological properties.

Uniqueness

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-7(13)12-6-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGNVNZXULGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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